3-cyclohexyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOHEXYL-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)PROPANAMIDE typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The methanesulfonyl group is introduced through sulfonation reactions, and the final propanamide moiety is attached via amidation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times . These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOHEXYL-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the benzothiazole ring or the sulfonyl group.
Substitution: Substitution reactions can occur at the benzothiazole ring or the cyclohexyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
3-CYCLOHEXYL-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)PROPANAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-CYCLOHEXYL-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)PROPANAMIDE involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain . By inhibiting this enzyme, the compound increases acetylcholine levels, which can improve cognitive function. Additionally, it inhibits amyloid-beta aggregation, reducing the formation of plaques associated with Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides: These compounds also exhibit acetylcholinesterase inhibition and anti-amyloid properties.
Benzothiazole derivatives: A broad class of compounds with various biological activities, including anti-tubercular and anti-cancer properties.
Uniqueness
3-CYCLOHEXYL-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)PROPANAMIDE is unique due to its specific combination of a cyclohexyl group, methanesulfonyl group, and benzothiazole ring, which together confer its potent acetylcholinesterase inhibition and neuroprotective effects .
Properties
Molecular Formula |
C17H22N2O3S2 |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
3-cyclohexyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C17H22N2O3S2/c1-24(21,22)13-8-9-14-15(11-13)23-17(18-14)19-16(20)10-7-12-5-3-2-4-6-12/h8-9,11-12H,2-7,10H2,1H3,(H,18,19,20) |
InChI Key |
PBPYYCYUWIUOAZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCC3CCCCC3 |
Origin of Product |
United States |
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